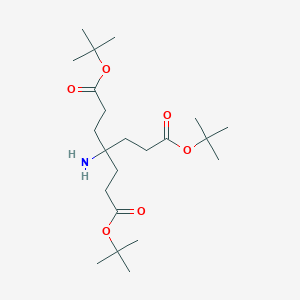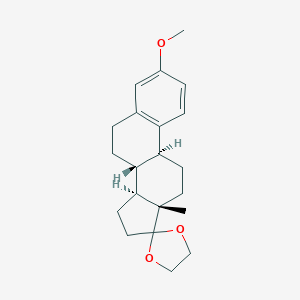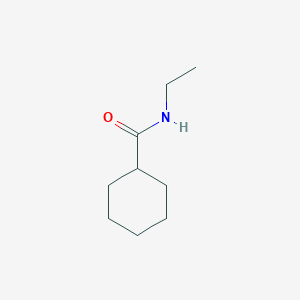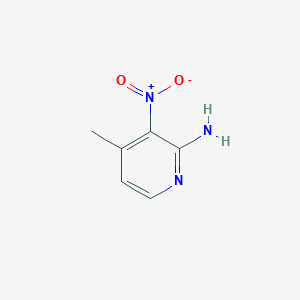
Isógeno de tosilmetilo
Descripción general
Descripción
Tosylmethyl isocyanide, also known as TosMIC, is a stable, colorless, practically odorless solid . It is the best-known member of a series of about 25 sulfonyl-substituted methyl isocyanides . It is a multipurpose synthetic reagent and is by far the most versatile synthon derived from methyl isocyanide .
Synthesis Analysis
TosMIC is prepared by dehydration of the related formamide derivative . It acts as a powerful synthon for cyclization to afford a diverse range of heterocycles . The alpha carbon participates in the cyclization protocol . It has been used not only in cyclization but also as a good sulfonylating and sulfomethylating reagent .Molecular Structure Analysis
TosMIC is an organic compound with the formula CH3C6H4SO2CH2NC . The molecule contains both sulfonyl and isocyanide groups . It is a colorless solid that, unlike many isocyanides, is odorless .Chemical Reactions Analysis
TosMIC has been used as a powerful synthon for cyclization to afford a diverse range of heterocycles . It has also been used in regio, chemo, and stereoselective synthesis and production of sulfones and sulfinates . It serves as an important building block in various synthetic methodologies like multi-component reaction, cyclization, domino, cascade, and cycloaddition, and metal-catalyzed reactions .Physical And Chemical Properties Analysis
TosMIC is a colorless solid . Its molecular formula is C9H9NO2S and it has a molar mass of 195.24 g/mol . It is insoluble .Aplicaciones Científicas De Investigación
Sistemas de administración de fármacos hidrófobos
El TosMIC se ha utilizado en la síntesis de nuevos derivados anfipáticos de alginato-bisamida (AABDs) a través de la reacción de condensación de cuatro componentes de Ugi. Esta modificación tiene como objetivo mejorar la afinidad del alginato a las moléculas de fármacos hidrófobos, como el ibuprofeno. Los AABDs exhiben una flexibilidad molecular mejorada y una actividad en la interfaz coloidal, que son beneficiosas para crear micelas que pueden encapsular y mantener eficazmente la liberación de fármacos hidrófobos .
Química sintética
Como reactivo sintético multipropósito, el TosMIC es conocido por su papel en la síntesis de diversos compuestos orgánicos. Sirve como un sintón versátil derivado del isocianuro de metilo y se utiliza en la cianación reductora, convirtiendo aldehídos o cetonas en cianuros. Además, facilita la síntesis de pirroles e indoles, que son cruciales en la investigación farmacéutica .
Reacciones de cicloadición
El TosMIC participa en reacciones de cicloadición [3+2] con estirilisoxazoles. Este proceso permite la síntesis fácil de pirroles polisustituidos 3-(isoxazol-5-il) a temperatura ambiente. Tales reacciones son significativas en el desarrollo de nuevos compuestos con posibles aplicaciones en química medicinal .
Modificación de polímeros
Las capacidades de modificación química de TosMIC se extienden a los polímeros. Al reaccionar con alginato de sodio y otros componentes, el TosMIC se puede utilizar para sintetizar derivados anfipáticos que mejoran las propiedades del polímero para aplicaciones específicas, como los sistemas de administración de fármacos .
Química medicinal
En química medicinal, la capacidad de TosMIC para formar diversas estructuras orgánicas lo convierte en una herramienta invaluable para el diseño y la síntesis de fármacos. Su uso en la construcción de moléculas complejas puede conducir al descubrimiento de nuevos agentes terapéuticos con perfiles de eficacia y seguridad mejorados .
Ciencia de materiales
Las aplicaciones de TosMIC en ciencia de materiales incluyen el desarrollo de nuevos materiales con propiedades a medida. Su reactividad se puede aprovechar para crear materiales con funcionalidades específicas, que se pueden utilizar en diversas industrias, desde la electrónica hasta la biotecnología .
Técnicas de bioconjugación
La reactividad de TosMIC con varios grupos funcionales lo hace adecuado para técnicas de bioconjugación. Se puede utilizar para unir biomoléculas a superficies u otras moléculas, lo cual es esencial en el desarrollo de biosensores y herramientas de diagnóstico .
Nanotecnología
En nanotecnología, TosMIC puede contribuir a la síntesis de nanopartículas con tamaño y forma controlados. Estas nanopartículas se pueden utilizar para la administración de fármacos, imágenes y como catalizadores en reacciones químicas .
Mecanismo De Acción
Target of Action
Tosylmethyl isocyanide (TosMIC) is a key reagent in medicinal chemistry, particularly in the synthesis of potent inhibitors for HIV-1 attachment . It targets the gp120 protein , which is essential for the virus’s attachment and entry into host cells .
Mode of Action
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .
Biochemical Pathways
TosMIC plays a crucial role in the construction of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . It is also involved in the conversion of ketones to the homologous nitriles, a process that can be formally described as a "reductive nitrilation" .
Pharmacokinetics
It’s important to note that tosmic is metabolized to cyanide in the body, which may cause various symptoms .
Result of Action
The result of TosMIC’s action is the synthesis of various heterocycles and the conversion of ketones to nitriles . In the context of medicinal chemistry, TosMIC aids in constructing the azaindole core, a key component that allows for further functionalization and enhancement of molecular interactions with gp120 .
Action Environment
TosMIC is a stable, colorless, practically odorless solid, which can be stored at room temperature without decomposition . It is moisture sensitive and its reactions can be influenced by the presence of certain substances. For example, the reaction of TosMIC with ketones to form nitriles is considerably speeded up in the presence of MeOH or EtOH .
Safety and Hazards
Direcciones Futuras
TosMIC has been used as a powerful and versatile synthon in the synthesis of a broad range of heterocycles having pharmacological interest . It has been used in diverse range of heterocycles like five-membered heterocycles, fused heterocycles, linked or tethered heterocycles, spiro compounds, etc . Future research could explore new catalysts and novel methodologies due to the enormous use of this wonderful reagent .
Análisis Bioquímico
Biochemical Properties
Tosylmethyl isocyanide plays a crucial role in biochemical reactions. It is known to undergo a base-promoted 1,3-dipolar cycloaddition reaction with immobilized imines under microwave irradiation to give 1,5-disubstituted imidazoles . It is also known to interact with enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines .
Cellular Effects
It is known to play a role in the synthesis of potent inhibitors, particularly for HIV-1 attachment . It is also used in the synthesis of heterocyclic compounds such as oxazoles, imidazoles, and pyrroles .
Molecular Mechanism
Tosylmethyl isocyanide is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group not only enhances the acidity of the α-protons, but is also a good leaving group . In addition, Tosylmethyl isocyanide features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .
Temporal Effects in Laboratory Settings
Tosylmethyl isocyanide is a stable compound that can be stored at room temperature without decomposition
Metabolic Pathways
Tosylmethyl isocyanide is known to interact with enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS)
Propiedades
IUPAC Name |
1-(isocyanomethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOAUYCPAUGDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190101 | |
| Record name | Tosylmethyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
| Record name | Tosylmethyl isocyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
36635-61-7 | |
| Record name | Tosylmethyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36635-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosylmethyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosylmethyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-toluenesulphonyl)methyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOSYLMETHYL ISOCYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35FD6OLH8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tosylmethyl isocyanide?
A: Tosylmethyl isocyanide has the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. []
Q2: Is tosylmethyl isocyanide stable under ambient conditions?
A: Yes, tosylmethyl isocyanide is a stable, colorless solid that can be stored at room temperature without decomposition. []
Q3: Can tosylmethyl isocyanide be used in aqueous media?
A: While TosMIC reactions are often performed in organic solvents, some successful applications have been reported in nonanhydrous media, particularly under phase-transfer conditions using a biphasic system with water and an organic solvent, and a phase-transfer catalyst. []
Q4: What is the significance of tosylmethyl isocyanide in heterocyclic chemistry?
A: Tosylmethyl isocyanide serves as a versatile building block in synthesizing various heterocycles. Its ability to undergo [3+2] cycloaddition reactions, particularly with electron-deficient compounds, has been widely exploited to prepare pyrroles, imidazoles, oxazoles, and their derivatives. [, , , , , , ] , etc.
Q5: How is tosylmethyl isocyanide utilized in the synthesis of pyrroles?
A: TosMIC reacts with electron-deficient alkenes, alkynes, and other Michael acceptors via a [3+2] cycloaddition to afford a variety of pyrrole derivatives. This approach, often termed the Van Leusen pyrrole synthesis, provides a straightforward route to diverse pyrrole structures. [, , , , , , ]
Q6: Can TosMIC be used to synthesize compounds beyond heterocycles?
A: Yes, TosMIC's utility extends beyond heterocycle synthesis. It plays a crucial role in converting aldehydes and ketones to nitriles. This transformation, known as reductive cyanation, introduces a one-carbon unit. []
Q7: What is unique about TosMIC's role in synthesizing vinyl sulfones?
A: TosMIC exhibits a dual role in the synthesis of (E)-vinyl sulfones from propargylic alcohols. It acts as both a reactant in the allenylation of propargylic alcohols and as the source of the sulfonyl group. This silver-catalyzed cascade reaction highlights TosMIC's versatility as a synthetic building block. []
Q8: Can you elaborate on the use of TosMIC in the synthesis of ulipristal acetate?
A: In the synthesis of ulipristal acetate, TosMIC reacts with 3,3-(ethylenedioxy group) steroidal estrogen-5(10),9(11)-diene17-ketone under alkaline conditions. This reaction yields 3,3-(ethylenedioxy group) steroidal estrogen-5(10),9(11)-diene17-cyanogen, a key intermediate in the multi-step synthesis of ulipristal acetate. []
Q9: How does alkylation of tosylmethyl isocyanide influence its reactivity?
A: Alkylation of tosylmethyl isocyanide at the alpha-position can modulate its reactivity. For instance, while α-alkylated TosMIC derivatives react with 3-(arylsulfonyl) acrylates to yield 4-(arylsulfonyl)pyrrole-3-carboxylates, the use of ethyl 3-(5-chloro-2-nitrophenylsulfonyl)acrylate leads to ethyl 5-tosylpyrrole-3-carboxylate instead of the expected 4-substituted product. []
Q10: Does the regioselectivity of TosMIC reactions vary?
A: Yes, the regioselectivity of TosMIC reactions can be influenced by substituents on the reacting partners. In the reaction of α-methylated TosMIC with ethyl cinnamates, both the 3- and 4-substituted pyrrole regioisomers were observed, suggesting that the nitro substituent in the ortho position of the phenyl ring affected the electronic properties of the Michael acceptor. []
Q11: Are there any specific formulation strategies for tosylmethyl isocyanide?
A11: As TosMIC is primarily used as a reagent in synthetic organic chemistry, specific formulations aimed at improving its stability, solubility, or bioavailability for pharmaceutical purposes are not typically discussed in the provided research.
Q12: Are there specific SHE regulations regarding tosylmethyl isocyanide?
A12: While specific regulations are not mentioned in the provided research papers, it is crucial to handle tosylmethyl isocyanide, like any chemical reagent, with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area. Consult relevant safety data sheets for detailed information on safe handling and disposal.
Q13: What are some essential resources for research involving tosylmethyl isocyanide?
A13: Access to standard organic synthesis equipment, spectroscopic techniques (NMR, IR, MS) for characterization, and databases of chemical information are crucial. Additionally, familiarity with relevant literature and synthetic procedures is essential for researchers working with TosMIC.
Q14: What are some key milestones in the research and applications of tosylmethyl isocyanide?
A: The discovery and development of TosMIC as a versatile reagent in organic synthesis, particularly in heterocycle formation, represent major milestones. The Van Leusen pyrrole synthesis, utilizing TosMIC and electron-deficient compounds, stands out as a significant development. [, , ]
Q15: How has tosylmethyl isocyanide contributed to interdisciplinary research?
A: The application of TosMIC in synthesizing biologically relevant molecules like pregnene-1,4,9(11),16(17)-tetraenol-3,20-diketone [] and the spiroketal fragment of (–)-ushikulide A [] exemplifies its role in bridging organic synthesis with medicinal chemistry and natural product synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



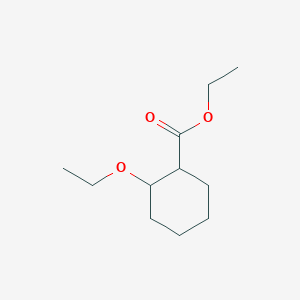
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
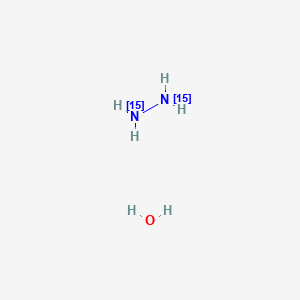
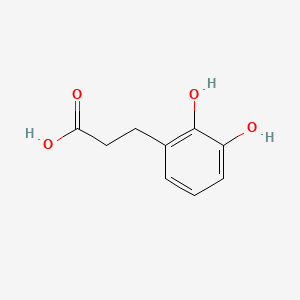


![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)
![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)
